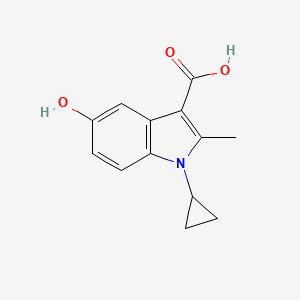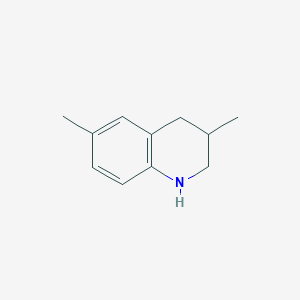
1,2,3,4-Tetrahydro-3,6-dimethylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetrahydro-3,6-dimethylquinoline is a nitrogen-containing heterocyclic compound with the molecular formula C₁₁H₁₅N It is a derivative of quinoline, characterized by the presence of two methyl groups at the 3rd and 6th positions and a partially saturated ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetrahydro-3,6-dimethylquinoline can be synthesized through several methods. One common approach involves the cyclization of an appropriate precursor, such as 2-aminoacetophenone, with ethyl acetoacetate in the presence of a catalyst like PEG-supported sulfonic acid . The reaction is typically carried out at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, are becoming increasingly popular in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetrahydro-3,6-dimethylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are often used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have significant biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetrahydro-3,6-dimethylquinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: It is used in the production of dyes, pigments, and other materials
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetrahydro-3,6-dimethylquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, receptors, or ion channels, depending on its chemical structure and the nature of the substituents. The exact pathways and targets are often determined through detailed biochemical and pharmacological studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the methyl groups at the 3rd and 6th positions.
2,3-Dihydro-4(1H)-quinolinone: A partially saturated quinoline derivative with different functional groups.
4-Methyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid: Another derivative with a carboxylic acid group
Uniqueness
1,2,3,4-Tetrahydro-3,6-dimethylquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 3rd and 6th positions can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C11H15N |
|---|---|
Molekulargewicht |
161.24 g/mol |
IUPAC-Name |
3,6-dimethyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C11H15N/c1-8-3-4-11-10(5-8)6-9(2)7-12-11/h3-5,9,12H,6-7H2,1-2H3 |
InChI-Schlüssel |
FMWDJJKQRCYOMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC2=C(C=CC(=C2)C)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



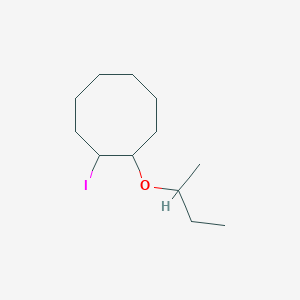

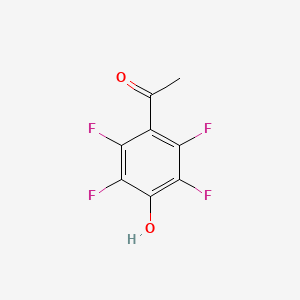


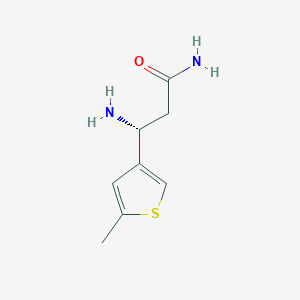
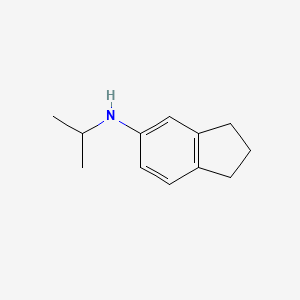
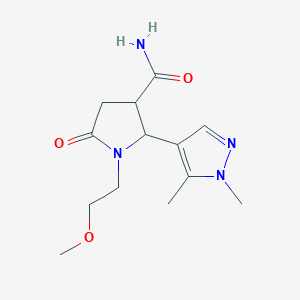
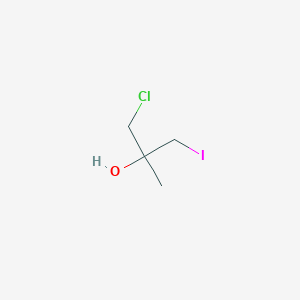
![2-bromo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13302641.png)
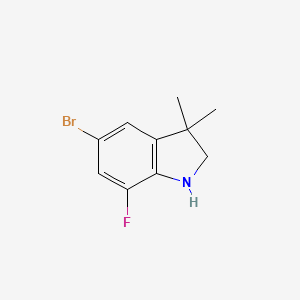
![4-[(Ethylamino)methyl]cyclohexane-1-carbonitrile](/img/structure/B13302653.png)
